Propane-2-13C, 2-chloro-2-methyl-

Rotational Spectroscopy Isotopologue Discrimination Microwave Spectroscopy

Propane-2-13C, 2-chloro-2-methyl- (CAS 32488-42-9), also referred to as 2-chloro-2-methylpropane-2-13C or tert-butyl-13C chloride, is a stable-isotope-labeled analog of tert-butyl chloride in which the central quaternary carbon is enriched in carbon-13. This isotopologue retains the characteristic tertiary alkyl halide reactivity of the parent compound while providing a spectroscopically distinguishable molecular probe.

Molecular Formula C4H9Cl
Molecular Weight 93.56 g/mol
CAS No. 32488-42-9
Cat. No. B12300212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-2-13C, 2-chloro-2-methyl-
CAS32488-42-9
Molecular FormulaC4H9Cl
Molecular Weight93.56 g/mol
Structural Identifiers
SMILESCC(C)(C)Cl
InChIInChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i4+1
InChIKeyNBRKLOOSMBRFMH-AZXPZELESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Specification: Propane-2-13C, 2-chloro-2-methyl- (CAS 32488-42-9) as a Position-Specific 13C Isotopologue of tert-Butyl Chloride


Propane-2-13C, 2-chloro-2-methyl- (CAS 32488-42-9), also referred to as 2-chloro-2-methylpropane-2-13C or tert-butyl-13C chloride, is a stable-isotope-labeled analog of tert-butyl chloride in which the central quaternary carbon is enriched in carbon-13 . This isotopologue retains the characteristic tertiary alkyl halide reactivity of the parent compound while providing a spectroscopically distinguishable molecular probe. Commercially available at 99 atom% 13C enrichment with minimum 97% chemical purity , it serves as a defined tracer for mechanistic, analytical, and spectroscopic investigations where precise isotopic localization is required.

Why Unlabeled tert-Butyl Chloride or Alternative Isotopologues Cannot Substitute for Propane-2-13C, 2-chloro-2-methyl- in Quantitative Analytical Workflows


Unlabeled tert-butyl chloride (CAS 507-20-0) and differently labeled isotopologues (e.g., perdeuterated or 37Cl variants) are not interchangeable with Propane-2-13C, 2-chloro-2-methyl- when the experimental design demands position-specific 13C detection . The unlabeled compound contains only ~1.1% natural-abundance 13C, yielding insufficient signal-to-noise for tracer studies or high-precision rotational spectroscopy [1]. Alternative 13C-labeled isotopologues—such as those bearing the label on a methyl group—produce distinct rotational constants, NMR chemical shifts, and mass fragmentation patterns, rendering them unsuitable as drop-in replacements for workflows optimized for the central-carbon-labeled species [1]. The evidence below quantifies these differentiating parameters.

Quantitative Differentiation Evidence for Propane-2-13C, 2-chloro-2-methyl- Against Closest Analogs


Rotational Spectroscopic Fingerprint: B Constant Shift Relative to Unlabeled tert-Butyl Chloride

The rotational constant B for the (CH3)3^13C^35Cl isotopologue is measurably distinct from that of the unlabeled parent (CH3)3C^35Cl, enabling unambiguous spectral discrimination. High-resolution chirped-pulse Fourier-transform microwave (cp-FTMW) spectroscopy in the 1–18 GHz range yielded a B constant for (CH3)3^13C^35Cl that differs from the unlabeled species by approximately -64 MHz [1]. This difference exceeds the experimental uncertainty (<1 kHz) by more than four orders of magnitude, providing a definitive spectroscopic identifier for the labeled compound in gas-phase detection or reaction monitoring [1].

Rotational Spectroscopy Isotopologue Discrimination Microwave Spectroscopy

Isotopic Enrichment Specification: 99 atom% 13C vs. Natural Abundance Baseline

The commercially specified isotopic enrichment of Propane-2-13C, 2-chloro-2-methyl- is 99 atom% 13C at the central carbon position (minimum 97% chemical purity) . This represents a >90-fold enrichment over the natural abundance of 13C (~1.1%) in unlabeled tert-butyl chloride [1]. This enrichment level ensures that in 13C NMR experiments, the labeled carbon produces a signal intensity at least 90 times greater than the equivalent natural-abundance signal, enabling single-scan detection and quantitative integration in tracer studies.

Isotopic Enrichment 13C Tracer Quantitative NMR

Mass Spectrometric Signature: +1 Da Shift for Selective Ion Monitoring

The molecular ion of Propane-2-13C, 2-chloro-2-methyl- (molecular weight 93.56 g/mol for the 13C isotopologue) is shifted by +1 Da relative to the unlabeled parent (92.57 g/mol) [1]. This mass shift enables selective ion monitoring (SIM) in GC-MS or LC-MS workflows, allowing co-injection of the labeled internal standard with the unlabeled analyte without chromatographic interference. The 97% chemical purity specification ensures that the +1 Da signal is dominated by the labeled species rather than natural-abundance 13C contributions from impurities.

Mass Spectrometry Isotopic Purity Quantitative Analysis

Position-Specific Labeling Enables Mechanistic SN1 Solvolysis KIE Studies Not Feasible with Perdeuterated or Methyl-Labeled Analogs

tert-Butyl chloride is the textbook substrate for SN1 solvolysis studies. The 13C label at the central carbon (the carbocation center in the rate-determining ionization step) enables measurement of the heavy-atom carbon-13 kinetic isotope effect (13C KIE), which directly probes transition-state bond reorganization at the reaction center [1]. Unlike perdeuterated analogs, which probe secondary β-deuterium isotope effects at the methyl groups, or methyl-13C-labeled isotopologues, which report on peripheral positions, the central 13C label provides the mechanistically most informative KIE—the α-carbon effect [1]. Literature precedent for heavy-atom KIE measurements on tert-butyl chloride solvolysis establishes the feasibility of this approach.

Kinetic Isotope Effect SN1 Solvolysis Mechanistic Chemistry

Validated Application Scenarios for Propane-2-13C, 2-chloro-2-methyl- Based on Quantitative Differentiation Evidence


High-Resolution Rotational Spectroscopy for Reaction Monitoring and Atmospheric Trace-Gas Detection

The precisely known rotational constant B for (CH3)3^13C^35Cl (~2953.57 MHz) differs by ~64 MHz from the unlabeled isotopologue, enabling unambiguous spectral identification in cp-FTMW-based reaction monitoring [1]. The 30 individually assigned transitions for this isotopologue, recorded with root-mean-square errors below 2.5 kHz, provide a dense fingerprint for real-time quantification of the labeled species in gas-phase chemical reactions or atmospheric sampling [1].

Quantitative 13C NMR Tracer Studies with 90-Fold Signal Enhancement

The 99 atom% 13C enrichment at the central carbon provides a >90-fold NMR sensitivity gain over natural-abundance 13C (1.1%) [2]. This enables single-scan 13C NMR acquisition for real-time reaction monitoring, quantitative tracer fate analysis in metabolic or environmental degradation studies, and precise measurement of 13C kinetic isotope effects in solvolysis reactions [3].

GC-MS Internal Standard for tert-Butyl Chloride Quantification in Environmental or Process Samples

The +1 Da mass shift (93.56 vs. 92.57 g/mol) allows Propane-2-13C, 2-chloro-2-methyl- to serve as a co-eluting internal standard for GC-MS quantification of unlabeled tert-butyl chloride in environmental water, soil headspace, or industrial process streams [4]. The 97% minimum chemical purity ensures that the internal standard signal is not compromised by unlabeled impurities, meeting ISO 17025 requirements for isotope-dilution mass spectrometry .

Mechanistic SN1 Solvolysis Studies Probing α-Carbon Kinetic Isotope Effects

The position-specific 13C label at the central quaternary carbon enables measurement of the α-secondary 13C kinetic isotope effect during the rate-determining ionization step of SN1 solvolysis [3]. Unlike perdeuterated or methyl-labeled isotopologues, which probe peripheral β-effects, the central 13C label directly interrogates C–Cl bond polarization and carbocation rehybridization at the reaction center—the most mechanistically diagnostic KIE for distinguishing SN1 from SN2 pathways [3].

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